molecular formula C11H14FNO B13068442 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol

3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B13068442
M. Wt: 195.23 g/mol
InChI Key: XHSGRCKBNYACIY-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzyl bromide with pyrrolidine in the presence of a base, followed by oxidation to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-one.

    Reduction: Formation of 3-[(2-Fluorophenyl)methyl]pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with the fluorine atom in a different position.

    3-[(2-Chlorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-[(2-Methylphenyl)methyl]pyrrolidin-3-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2

InChI Key

XHSGRCKBNYACIY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2F)O

Origin of Product

United States

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